B1578944 N-α-Z-N-ε-trifluoroacetyl-L-lysine

N-α-Z-N-ε-trifluoroacetyl-L-lysine

Cat. No.: B1578944
M. Wt: 376.3
Attention: For research use only. Not for human or veterinary use.
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Description

N-α-Z-N-ε-trifluoroacetyl-L-lysine is a useful research compound. Molecular weight is 376.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

376.3

Origin of Product

United States

Contextualization Within Amino Acid Protection Strategies

In the intricate world of peptide synthesis, protecting groups are indispensable molecular shields. wikipedia.org They are temporarily attached to reactive functional groups on amino acids to prevent unwanted side reactions during the step-by-step assembly of a peptide chain. The core principle of a successful protecting group strategy lies in the ability to introduce and remove these groups under specific conditions without affecting other parts of the molecule. organic-chemistry.org

N-α-Z-N-ε-trifluoroacetyl-L-lysine is a prime example of an orthogonally protected amino acid. Orthogonal protection refers to the use of multiple protecting groups in a single molecule, where each group can be removed by a distinct set of chemical conditions without affecting the others. organic-chemistry.org In this case, the Z group is typically removed by hydrogenolysis or strong acidic conditions, while the Tfa group is labile to basic conditions. peptide.comyoutube.com This differential reactivity allows for precise control over which amino group of the lysine (B10760008) residue is exposed for subsequent reactions.

The development of such orthogonally protected amino acids has been a pivotal advancement in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and therapeutic purposes. acs.orgnih.goviris-biotech.de

Significance in Advanced Peptide Chemistry and Bioconjugation

The unique architecture of N-α-Z-N-ε-trifluoroacetyl-L-lysine makes it a valuable building block in advanced peptide chemistry and the burgeoning field of bioconjugation. chemimpex.comnih.gov Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule like a peptide or protein. nih.gov

The ability to selectively deprotect the ε-amino group of the lysine (B10760008) side chain while the peptide backbone remains protected is particularly advantageous. This allows for the site-specific attachment of various molecules, including:

Fluorophores and Quenchers: For creating fluorescently labeled peptides used in studying protein-protein interactions and enzyme activity.

Small Molecule Drugs: For developing targeted drug delivery systems where the peptide acts as a guiding missile to deliver a therapeutic payload to specific cells or tissues.

Polyethylene (B3416737) Glycol (PEG) Chains: A process known as PEGylation, which can improve the pharmacokinetic properties of therapeutic peptides by increasing their solubility and in vivo half-life.

Other Peptides or Proteins: For constructing branched or cyclic peptides with unique structural and functional properties. nih.gov

The trifluoroacetyl group, in addition to being a protecting group, can also influence the physicochemical properties of the parent molecule, sometimes enhancing solubility in organic solvents. cymitquimica.com

Historical Development and Evolution of Lysine Derivatives with Orthogonal Protecting Groups

Solution-Phase Synthesis Approaches

The synthesis of this compound in solution hinges on the precise and sequential protection of the two amino groups of the L-lysine backbone. This requires a strategic approach to ensure high regioselectivity and yield.

Regioselective Functionalization of Lysine Residues

The differential reactivity of the α- and ε-amino groups of lysine forms the basis for its regioselective modification. The ε-amino group is generally more nucleophilic and sterically more accessible than the α-amino group. This inherent difference allows for the selective acylation of the ε-amino group under carefully controlled conditions. acs.orgnih.gov

Several strategies have been developed to achieve regioselective lysine modification on proteins and amino acids. acs.orgnih.gov These methods often exploit the subtle differences in the pKa values and local microenvironments of the amino groups to direct the reaction to the desired site. nih.gov For the synthesis of this compound, the initial step typically involves the protection of the more reactive ε-amino group.

Trifluoroacetylation Strategies for ε-Amino Protection

The trifluoroacetyl (Tfa) group is a commonly employed protecting group for the ε-amino function of lysine. nih.gov Its electron-withdrawing nature enhances the acidity of the amide proton, and it can be cleaved under mildly basic conditions, offering orthogonality to other protecting groups. researchgate.net

The trifluoroacetylation of the ε-amino group of lysine is often achieved using reagents like ethyl trifluoroacetate (B77799). google.comsemanticscholar.org The reaction is typically carried out in an aqueous medium under alkaline conditions. googleapis.com The pH of the reaction is a critical parameter that needs to be carefully controlled to favor the acylation of the ε-amino group over the α-amino group. google.com A patent describes a method where L-lysine hydrochloride is dissolved in water, and the pH is adjusted to 11-13 to facilitate the dissociation of lysine. google.com The reaction with ethyl trifluoroacetate is then conducted at a controlled temperature, typically between -15°C and 15°C, while maintaining the pH in the range of 9-14. google.com This controlled pH environment helps to minimize the decomposition of the ethyl trifluoroacetate and reduces the formation of by-products, thereby improving the yield and quality of the desired N-ε-trifluoroacetyl-L-lysine. google.com

Benzyloxycarbonylation (Z-Protection) of α-Amino Groups

Following the protection of the ε-amino group, the α-amino group is subsequently protected. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for α-amino acids in peptide synthesis. wikipedia.orgbachem.com Introduced by Bergmann and Zervas, the Z-group is stable under various conditions but can be readily removed by catalytic hydrogenolysis or strong acids. wikipedia.orgbachem.com

The benzyloxycarbonylation of the α-amino group of N-ε-trifluoroacetyl-L-lysine is typically performed using benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) in a suitable solvent. wikipedia.org The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The choice of base and reaction conditions is crucial to prevent side reactions and ensure a high yield of the desired this compound.

Optimization of Reaction Conditions and Yields

Similarly, for the benzyloxycarbonylation step, the choice of solvent, base, and temperature can significantly impact the outcome. The use of chlorinated benzyloxycarbonyl protecting groups has also been explored to eliminate N-ε-branching at lysine during solid-phase peptide synthesis, highlighting the continuous efforts to refine these synthetic strategies. acs.org

Table 1: Key Reaction Parameters for the Synthesis of N-ε-trifluoroacetyl-L-lysine

ParameterOptimal Range/ConditionRationaleReference
pH 11-13 (initial), 9-14 (during reaction)Favors ε-amino acylation, minimizes reagent decomposition. google.com
Temperature -5 to 15°CControls reaction rate, reduces side products. google.comsemanticscholar.org
Reagent Ethyl trifluoroacetateCommon and effective trifluoroacetylating agent. google.com
Reaction Time ~2-3 hoursSufficient for completion of the acylation reaction. google.comsemanticscholar.org

Precursor Synthesis for Polymerization and Advanced Applications

This compound serves as a monomer for the synthesis of functional polypeptides through ring-opening polymerization (ROP) of its corresponding N-carboxyanhydride (NCA).

N-Carboxyanhydride (NCA) Monomer Preparation

Amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are heterocyclic compounds that serve as activated monomers for the synthesis of polypeptides. wikipedia.org The preparation of the NCA of this compound is a critical step for its use in polymerization.

The synthesis of NCAs is commonly achieved by treating the corresponding amino acid with phosgene (B1210022) or its safer alternatives, diphosgene or triphosgene (B27547). wikipedia.orggoogle.com A process for preparing N-carboxyanhydrides, including that of N-(trifluoroacetyl)lysine, involves the reaction with phosgene, diphosgene, and/or triphosgene in a solvent in the presence of an unsaturated organic compound like α-pinene to improve yield and purity. google.comgoogle.com

An alternative method for NCA synthesis involves the nitrosation of N-carbamoylamino acids. nih.gov This process has been successfully applied to synthesize the NCA of N-ε-trifluoroacetyl-L-lysine with satisfactory yields. nih.gov The resulting NCA can then be polymerized, often initiated by a primary amine, to produce poly(N-ε-trifluoroacetyl-L-lysine). nih.govresearchgate.net The trifluoroacetyl groups on the resulting polymer can subsequently be removed under mild alkaline conditions. researchgate.net

The ability to polymerize this compound NCA opens up possibilities for creating well-defined block copolymers and other advanced polymer architectures. researchgate.netresearchgate.net These materials have potential applications in drug delivery, tissue engineering, and other biomedical fields.

Fuchs-Farthing Method and its Variants

The Fuchs-Farthing method, first reported in the early 20th century, remains a cornerstone for the synthesis of N-carboxyanhydrides (NCAs) and is a primary route for preparing the NCA of this compound, known as Z-Lys(TFA)-NCA. mdpi.comtitech.ac.jp This widely employed strategy is valued for its ability to produce pure NCA monomers with good yields and without racemization at the chiral center. mdpi.com

The core of the Fuchs-Farthing method involves the direct phosgenation of an α-amino acid that is unprotected at the α-nitrogen. mdpi.com The reaction proceeds through an N-chloroformyl amino acid chloride intermediate, which then cyclizes to form the NCA ring, releasing hydrogen chloride (HCl) as a byproduct. mdpi.comresearchgate.netgoogle.com

Key Features of the Fuchs-Farthing Method:

FeatureDescriptionReference
Reagents Traditionally uses phosgene gas. Safer, easier-to-handle alternatives like diphosgene (a liquid) and triphosgene (a solid) are now commonly used. mdpi.com
Mechanism Direct reaction of a free α-amino acid with phosgene (or its equivalent) to form an N-chloroformyl intermediate, followed by cyclization to the NCA. mdpi.comresearchgate.net
Byproducts The reaction generates HCl, which can lead to the decomposition of acid-labile NCAs or other sensitive functional groups in the molecule. titech.ac.jp
Purification Purification often involves washing the NCA solution with water or aqueous sodium bicarbonate at low temperatures to remove residual HCl, followed by rapid drying. mdpi.com

Over the years, several variants have been developed to mitigate the issues associated with the acidic byproduct. One significant improvement is the use of HCl scavengers. For instance, acid-scavenging epoxides like propylene (B89431) oxide or α-pinene can be added to the reaction mixture. mdpi.comchemrxiv.org These scavengers neutralize the generated HCl, preventing it from catalyzing the unwanted decomposition of the newly formed NCA, which is particularly important for producing NCAs with acid-sensitive protecting groups. titech.ac.jpchemrxiv.org The choice of solvent is also critical; solvent mixtures with reduced HCl solubility, such as THF/heptane, can help minimize side reactions. mdpi.com

Acid-Free Methods for NCA Synthesis

The harsh conditions and acidic byproducts of the Fuchs-Farthing method limit its compatibility with amino acids bearing acid-labile protecting groups. titech.ac.jpacs.org This has driven the development of numerous acid-free and phosgene-free synthetic routes, offering milder and safer alternatives for NCA synthesis. bohrium.comresearchgate.net

One of the most effective modern approaches involves the use of n-propanephosphonic acid anhydride (B1165640) (T3P®) as a cyclizing and dehydrating agent. acs.org This method typically starts with an N-Boc-protected amino acid. The T3P® reagent facilitates the ring closure to form the NCA under mild, non-acidic conditions. This process is noted for its safety, ease of use, and the generation of non-toxic, easily removable byproducts. acs.orgbohrium.com It is compatible with a wide array of protecting groups commonly used in peptide chemistry. acs.org

Another innovative acid-free approach utilizes di-tert-butyl tricarbonate for the one-pot synthesis of polypeptides directly from amino acids, proceeding through an NCA intermediate. researchgate.net Other phosgene-free methods include the use of bisarylcarbonates, such as diphenyl carbonate, which react with amino acids to form an activated urethane (B1682113) derivative that can then be cyclized to the NCA. researchgate.net

Recent advancements in chemical engineering have introduced microflow reactors for NCA synthesis. titech.ac.jpresearchgate.net This technology allows for "basic-to-acidic flash switching," where rapid mixing of an aqueous amino acid solution and an organic solution of triphosgene occurs in milliseconds. titech.ac.jp The HCl generated from the excess triphosgene instantly switches the pH from basic to acidic, stabilizing the formed NCA and preventing its polymerization or decomposition. titech.ac.jp This method is exceptionally rapid and mild, enabling the synthesis of NCAs from a broad range of proteinogenic and even acid-labile nonproteinogenic amino acids. titech.ac.jp

Comparison of Modern NCA Synthesis Methods:

MethodKey Reagent(s)Starting MaterialKey AdvantagesReference
T3P® Method n-Propanephosphonic acid anhydride (T3P®), PyridineN-Boc-protected amino acidMild, non-acidic, safe, non-toxic byproducts, high purity and yield. acs.org
Bisarylcarbonate Method Diphenyl carbonate (DPC)Amino acid onium saltsPhosgene-free, uses less toxic and volatile reagents. researchgate.net
Microflow Reactor Triphosgene, Aqueous BaseFree amino acidExtremely rapid (sub-second reaction), mild conditions (20°C), suitable for acid-labile substrates. titech.ac.jp

These acid-free methodologies represent a significant step forward, expanding the scope of polypeptide synthesis to include complex and functionally diverse monomers that were previously inaccessible through traditional routes.

Application in Controlled Peptide and Polypeptide Synthesis

The unique structure of this compound, featuring two distinct protecting groups on the α-amino and ε-amino functionalities of the lysine side chain, allows for its strategic use in the controlled synthesis of peptides. This differential protection is fundamental to its application in both solid-phase and solution-phase methodologies.

Role as an Orthogonally Protected Building Block in Solid-Phase Peptide Synthesis (SPPS)

In the realm of SPPS, the concept of orthogonality is paramount. It refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one group without affecting others. researchgate.net this compound is a prime example of such a building block, enabling the synthesis of complex peptides with specific functionalities.

The strategic incorporation of lysine with differentially protected α- and ε-amino groups is crucial for synthesizing conjugates and other modified peptides. beilstein-journals.org For instance, the α-amino group can be protected by a base-labile group like Fmoc (9-fluorenylmethoxycarbonyl), while the ε-amino group is protected by the base-labile but more robust trifluoroacetyl (Tfa) group. beilstein-journals.orgnih.gov This setup allows for the standard elongation of the peptide chain via the α-amino group. Once the main peptide backbone is assembled, the ε-amino group of the lysine residue can be selectively deprotected to allow for the attachment of other molecules, such as fluorescent labels, chelating agents, or other peptide chains. beilstein-journals.orgnih.gov This approach is instrumental in creating targeted fluorescent probes and other complex bioconjugates. beilstein-journals.orgnih.gov

Selective Deprotection of the ε-Trifluoroacetyl Group

The trifluoroacetyl (Tfa) group is a key feature of this lysine derivative, offering a unique deprotection profile that is essential for its orthogonal applications.

The Tfa group is known for its lability under basic conditions. nih.govacs.org It can be selectively cleaved using aqueous piperidine (B6355638), often at room temperature or slightly chilled. nih.gov For example, treatment with 1 M or 2 M aqueous piperidine for several hours is effective in removing the Tfa group from the ε-amino position of lysine. nih.gov This selective deprotection allows the now-free amine to be used for further chemical modifications on the solid support. nih.gov

The true power of the Tfa group lies in its orthogonality with other commonly used protecting groups in peptide synthesis. nih.govacs.org In the widely adopted Fmoc/tBu (tert-butyl) strategy, the α-amino protecting group is the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile (e.g., Boc, tBu, Trt). rsc.orgnih.gov The Fmoc group is removed at each step of peptide elongation using a solution of piperidine in an organic solvent like DMF. nih.gov

The Tfa group is considered semi-orthogonal to the Fmoc group. nih.govacs.org While both are base-labile, the conditions required for their removal can be fine-tuned to achieve selectivity. The Fmoc group is readily cleaved by 20% piperidine in DMF, whereas the Tfa group requires stronger basic conditions, such as aqueous piperidine, for efficient removal. nih.gov This difference in lability allows for the selective removal of the Fmoc group during chain elongation without disturbing the Tfa-protected lysine side chain.

Furthermore, the Tfa group is fully orthogonal to acid-cleavable protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl). nih.govacs.orgacs.org This means that in a synthesis employing these acid-labile groups, the Tfa group will remain intact during their removal, providing another layer of synthetic flexibility.

Integration into Diverse SPPS Protocols (e.g., Fmoc/tBu strategy)

The use of N-α-Fmoc-N-ε-Tfa-L-lysine is well-integrated into standard Fmoc/tBu SPPS protocols. rsc.orgnih.gov In this strategy, the peptide chain is assembled on a solid support, with each new amino acid being added after the Fmoc group of the preceding residue is removed. slideshare.net When a lysine residue requiring side-chain modification is desired, Fmoc-Lys(Tfa)-OH is incorporated. nih.gov After the full peptide sequence is synthesized, the ε-Tfa group can be selectively removed on-resin, and the desired moiety can be attached. nih.gov The final step involves cleavage of the peptide from the resin and removal of all remaining acid-labile side-chain protecting groups using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. researchgate.netthermofisher.com

Utility in Solution-Phase Peptide Synthesis

While solid-phase synthesis is often preferred for its ease of purification, this compound also finds utility in solution-phase peptide synthesis. The orthogonal properties of the Tfa group are equally valuable in this context. nih.govacs.orgacs.org In a solution-phase strategy, the Tfa group can be used in conjunction with acid-labile (e.g., Boc) or other protecting groups to allow for selective deprotection and modification at the lysine side chain. acs.org This enables the construction of complex peptide fragments that can later be ligated to form larger proteins.

Applications in Polymerization of α-Amino Acid N-Carboxyanhydrides (NCAs)

Synthesis of Poly(Nε-trifluoroacetyl-L-lysine) Homopolymers

The synthesis of poly(Nε-trifluoroacetyl-L-lysine) homopolymers is achieved through the ring-opening polymerization of TFA-Lys-NCA. mdpi.com This process is often initiated with a primary amine, such as n-hexylamine, in a solvent like N,N-dimethylformamide (DMF). researchgate.netnih.gov The resulting polymer, poly(Nε-trifluoroacetyl-L-lysine), is soluble in several organic solvents, including methanol, ethanol, and acetone, but insoluble in water and petroleum ether. sci-hub.se

Research has shown that polymerization conditions significantly impact the characteristics of the resulting homopolymer. For instance, studies on the n-hexylamine-initiated polymerization of TFA-Lys-NCA in DMF have demonstrated that temperature plays a crucial role. mdpi.comresearchgate.net Polymerizations carried out at room temperature or higher may lead to side reactions and a broader molecular weight distribution. mdpi.com However, conducting the polymerization at 0°C can minimize the formation of "dead" polymers (terminated chains), leading to a more controlled synthesis. mdpi.com The successful synthesis of these homopolymers lays the groundwork for creating more complex polypeptide structures. researchgate.net

Preparation of Block Copolypeptides and Hybrid Materials

The use of TFA-Lys-NCA is particularly valuable in the synthesis of well-defined block copolypeptides and hybrid materials. researchgate.netresearchgate.net The trifluoroacetyl protecting group is stable under the conditions required for ROP, allowing for the sequential polymerization of different NCA monomers. researchgate.netepfl.ch

Sequential ring-opening polymerization is the key technique for producing block copolypeptides. This method involves the polymerization of one type of NCA monomer to completion, followed by the addition of a second, different NCA monomer to the living polymer chains. mdpi.comnih.gov To ensure the "living" nature of the polymerization and avoid premature chain termination, it is crucial to work under highly purified conditions, often employing high-vacuum techniques to eliminate impurities like water and CO2. mdpi.com

This strategy has been successfully used to create various diblock copolypeptides. For example, amphiphilic block copolypeptides have been synthesized by first polymerizing TFA-Lys-NCA and then adding an NCA of a lysine derivative bearing a liquid crystalline side group. mdpi.com Another example involves the sequential polymerization of Nε-Boc-l-Lysine NCA followed by Nε-Fmoc-l-Lysine NCA to produce a diblock copolypeptide backbone for more complex graft copolymers. nih.gov The ability to sequentially polymerize different NCAs opens avenues for designing materials with tailored functionalities and properties.

Table 1: Examples of Block Copolypeptides Synthesized via Sequential ROP Involving TFA-Lys-NCA This table is interactive. Users can sort and filter the data.

First Block Monomer Second Block Monomer Resulting Copolypeptide Structure Reference
Nε-trifluoroacetyl-L-lysine-NCA Nε-4-phenylbenzamido-L-lysine-NCA Poly(Nε-trifluoroacetyl-L-lysine)-b-poly(Nε-4-phenylbenzamido-L-lysine) mdpi.comresearchgate.net
Nε-trifluoroacetyl-L-lysine-NCA γ-benzyl-L-glutamate-NCA Poly(Nε-trifluoroacetyl-L-lysine)-b-poly(γ-benzyl-L-glutamate) researchgate.net
Nε-Boc-l-Lysine-NCA Nε-Fmoc-l-Lysine-NCA Poly(Nε-Boc-l-Lysine)-b-poly(Nε-Fmoc-l-Lysine) nih.gov
γ-benzyl-L-glutamate-NCA Nε-benzyloxycarbonyl-L-lysine-NCA Poly(γ-benzyl-L-glutamate)-b-poly(Nε-benzyloxycarbonyl-L-lysine) mdpi.com

A significant advantage of living NCA ring-opening polymerization is the ability to control the molecular weight and achieve a narrow molecular weight distribution (low dispersity, Đ). illinois.edu The degree of polymerization (DP), and thus the molecular weight, can be effectively controlled by adjusting the initial molar ratio of the monomer to the initiator ([M]/[I]). capes.gov.br

However, side reactions can occur, leading to chain termination and a broadening of the molecular weight distribution. illinois.edu Factors such as impurities in the reaction medium and polymerization temperature can influence the prevalence of these side reactions. mdpi.com As demonstrated by Vayaboury et al., lowering the polymerization temperature of TFA-Lys-NCA to 0°C significantly improves control and reduces the formation of undesired products, as confirmed by nonaqueous capillary electrophoresis (NACE) analysis. mdpi.com

Table 2: Characterization of Poly(Nε-trifluoroacetyl-L-lysine) Synthesized at Different Temperatures This table is interactive. Users can sort and filter the data.

Polymerization Temperature (°C) [M]/[I] Ratio Observations from NACE Analysis Molecular Weight Distribution Reference
Room Temperature 20 Side reactions and chain termination products identified. Broad mdpi.com
Higher Temperatures 20 Increased presence of side reactions and dead polymer. Broad mdpi.com
0 20 Almost no dead polymer formed; clean oligomeric distribution. Narrow mdpi.com

Post-Polymerization Modification Strategies

A key feature of using Nε-trifluoroacetyl-L-lysine in polypeptide synthesis is the ability to perform post-polymerization modifications. The trifluoroacetyl (TFA) protecting group is robust during polymerization but can be selectively removed afterward under mild alkaline conditions, for example, using aqueous piperidine or sodium hydroxide. sci-hub.se This deprotection step does not cause racemization of the amino acid residues. sci-hub.se

This strategy exposes the primary ε-amino groups along the polypeptide backbone, creating a reactive scaffold for further functionalization. nih.govmdpi.com These free amines can be used as initiation sites for grafting secondary polymer chains, leading to the formation of graft copolymers. nih.gov Alternatively, they can be conjugated with various molecules, such as hydrophobic amino acids, arginine, or histidine, to create amphiphilic copolymers for drug and gene delivery applications. nih.govmdpi.com This two-step process—polymerization of the protected monomer followed by deprotection and modification—is a powerful method for producing functional polypeptides with complex architectures. nih.gov

Development of Complex Biomolecules and Peptide Conjugates

The controlled polymerization of TFA-Lys-NCA and subsequent modifications are instrumental in the development of complex biomolecules and peptide conjugates with advanced functions. chemimpex.comchemimpex.com The ability to create well-defined block copolypeptides and graft copolymers allows for the construction of sophisticated macromolecular architectures. researchgate.netepfl.ch

For example, this approach has been used to synthesize highly branched, dendrigraft poly(L-lysine) structures. thinkdochemicals.comnanosoftpolymers.com In this strategy, a generation of poly(L-lysine) is used as a macroinitiator for the polymerization of TFA-Lys-NCA. After polymerization, the TFA groups are removed to expose new amine groups, which can then initiate the next round of polymerization, leading to a dendritic structure. nanosoftpolymers.com

Furthermore, the resulting poly(L-lysine) backbones, obtained after deprotection, serve as scaffolds for creating peptide conjugates. They can be modified to attach drugs, targeting ligands, or imaging agents. nih.gov For instance, amphiphilic copolymers derived from post-polymerization modification have been used to encapsulate both the hydrophobic chemotherapy drug paclitaxel (B517696) and siRNA simultaneously, creating dual-delivery nanosystems for cancer therapy. nih.gov The use of this compound and its derivatives provides the precision needed to engineer these complex, multifunctional biomaterials. chemimpex.comnih.gov

Table of Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym
This compound -
Nε-trifluoroacetyl-L-lysine N-carboxyanhydride TFA-Lys-NCA, Lys(Tfa)-NCA, Kt-NCA
Poly(Nε-trifluoroacetyl-L-lysine) -
n-hexylamine -
N,N-dimethylformamide DMF
Nε-tert-Butoxycarbonyl-L-lysine N-carboxyanhydride Nε-Boc-l-Lysine NCA
Nε-9-Fluorenylmethoxycarbonyl-L-lysine N-carboxyanhydride Nε-Fmoc-l-Lysine NCA
γ-benzyl-L-glutamate N-carboxyanhydride BLG-NCA
Nε-4-phenylbenzamido-L-lysine N-carboxyanhydride Kφφ-NCA
Poly(Nε-Boc-l-Lysine) PBLL
Poly(Nε-Fmoc-l-Lysine) PFLL
Poly(γ-benzyl-L-glutamate) PBLG
Poly(L-lysine) PLL
Paclitaxel PTX
Piperidine -
Sodium Hydroxide -
Arginine Arg
Histidine His

Incorporation into Ligand-Targeted Constructs

The unique structure of this compound and its analogs, like Fmoc-Lys(Tfa)-OH, is exploited in the synthesis of ligand-targeted constructs, which are molecules designed to bind to specific biological targets for therapeutic or diagnostic purposes. nih.gov The differentially protected amino groups on the lysine scaffold serve as specific handles for conjugating different functional moieties onto a single peptide backbone. nih.gov

A key application involves using the lysine derivative as a branching point to attach both a targeting ligand and another functional component, such as a chelating agent for metal ions or an imaging probe. nih.gov In one reported solid-phase synthesis strategy, a lysine derivative with a base-labile Fmoc group on the α-amine and a trifluoroacetyl (Tfa) group on the ε-amine was incorporated into a peptide chain. nih.gov The main peptide chain, which can act as a spacer, is extended from the α-amino group. nih.gov Subsequently, the ε-amino group, freed by the removal of the Tfa protecting group, provides a site for attaching other molecules. nih.gov For instance, researchers have successfully attached the vitamin folate, a well-known tumor-targeting ligand, to create constructs that can selectively recognize cancer cells. nih.gov This strategic incorporation allows for the creation of multifunctional bioconjugates in a controlled, stepwise manner on a solid support. nih.gov

The table below illustrates the components of a model ligand-targeted construct synthesized using a differentially protected lysine building block.

Component Example Function Attachment Point on Lysine Derivative
Targeting LigandFolate (Pteroic Acid)Binds to specific cell surface receptors (e.g., folate receptor on cancer cells). nih.govN-terminus of the main peptide chain. nih.gov
Peptide SpacerPolypeptide ChainProvides optimal distance and conformation for ligand-receptor binding. nih.govSynthesized from the α-amino group. nih.gov
Functional MoietyRhodamine BActs as a fluorescent tag for imaging and detection. nih.govConjugated to the ε-amino group after Tfa deprotection. nih.gov
Second Functional MoietyChelating CoreBinds metal ions for applications in radioimaging or radiotherapy. nih.govAttached via the carboxylic acid of the lysine. nih.gov

This modular approach, enabled by building blocks like this compound, is a powerful tool for developing sophisticated theranostics, which combine therapeutic and diagnostic capabilities in a single agent. nih.gov

Synthesis of Fluorescently Labeled Peptides and Bioconjugates

The synthesis of fluorescently labeled peptides is a critical technique for studying biological processes, including enzyme activity, protein localization, and receptor binding. rsc.orgsigmaaldrich.com this compound and related derivatives are instrumental in this field, providing a reliable method for the site-specific incorporation of fluorescent dyes into a peptide sequence. nih.govresearchgate.net The primary aliphatic amino group of the lysine side chain is a common site for attaching fluorophores. nih.gov

The synthetic strategy involves incorporating the protected lysine derivative into the desired position of the peptide during solid-phase peptide synthesis (SPPS). nih.gov The N-α-Z group protects the main chain amine during peptide elongation. The N-ε-TFA group shields the side-chain amine, preventing it from reacting until desired. nih.gov Once the peptide sequence is complete, the TFA group can be selectively removed with an aqueous base like piperidine, unmasking the ε-amino group. nih.gov This newly freed amine serves as a nucleophile for reaction with an activated fluorescent dye, such as the succinimidyl ester or isothiocyanate derivative of the fluorophore, to form a stable covalent bond. nih.govbachem.com

This method has been successfully used to label peptides with various dyes. For example, after selective deprotection of the lysine side chain on a resin-bound peptide, the fluorescent probe Rhodamine B was coupled to the ε-amino group. nih.gov In other research, fluorescein (B123965) isothiocyanate (FITC) was attached to the free ε-amino groups of lysine residues after the deprotection of poly(N-ε-trifluoroacetyl-L-lysine) blocks in copolypeptides. researchgate.net These fluorescently labeled peptides were then used to study cellular uptake in human T lymphocytes. researchgate.net This approach is a cornerstone of creating probes for fluorescence resonance energy transfer (FRET), which are used to monitor the activity of proteases. sigmaaldrich.com

The table below provides examples of fluorescent labels attached to peptides via the lysine side chain.

Fluorescent Label Peptide/Polymer Context Application Key Synthetic Step
Rhodamine BLigand-targeted chelating peptide. nih.govFluorescent tag for imaging bioconjugates. nih.govCoupling of Rhodamine B to the ε-NH₂ of lysine after Tfa group removal. nih.gov
Fluorescein isothiocyanate (FITC)Galactosylated copolypeptides containing poly-L-lysine. researchgate.netSpecific incorporation and staining of human T lymphocytes for flow cytometry and microscopy. researchgate.netCoupling of FITC to ε-NH₂ groups of lysine units after deprotection of poly(N-ε-trifluoroacetyl-L-lysine). researchgate.net
EDANS / DabcylFRET Substrates. sigmaaldrich.comProbing protease specificity and activity. sigmaaldrich.comIncorporation of Lys(Dabcyl) and an N-terminal or C-terminal EDANS fluorophore. sigmaaldrich.com

The ability to precisely place a fluorescent molecule within a peptide sequence without altering other parts of the molecule is crucial for designing sensitive and specific biological tools, a task greatly facilitated by the use of this compound. chemimpex.comnih.gov

N α Z N ε Trifluoroacetyl L Lysine As a Research Tool in Biochemistry and Molecular Biology

Probing Protein Post-Translational Modifications (PTMs)

The dynamic nature of PTMs, such as lysine (B10760008) acetylation, presents a significant challenge for researchers. nih.gov The rapid addition and removal of these modifications often hinder detailed mechanistic studies. N-α-Z-N-ε-trifluoroacetyl-L-lysine and its derivatives, like Nε-trifluoroacetyl-L-lysine (TFAcK), offer a powerful solution to this problem by serving as stable mimics of acetylated lysine. nih.govgce4all.org

Investigation of Lysine Ac(et)ylation Mechanisms

Lysine acetylation involves the transfer of an acetyl group to the ε-amino group of a lysine residue, a reaction catalyzed by lysine acetyltransferases (KATs). nih.gov This modification neutralizes the positive charge of the lysine side chain, which can significantly alter protein structure and function. nih.govwikipedia.org Understanding the mechanisms of lysine acetylation is crucial for deciphering its role in cellular regulation.

Researchers utilize this compound and its analogs to study the intricacies of lysine acetylation. nih.gov The trifluoroacetyl group mimics the acetyl group, allowing scientists to investigate how the addition of this modification at specific sites affects protein behavior. nih.gov The ability to site-specifically incorporate these non-natural amino acids into proteins provides a level of control that is unattainable with traditional methods. nih.govresearchgate.net This approach has been invaluable in elucidating the function of defined protein modifications. nih.gov

Use as a Mechanistic Inhibitor or Analog for Deacetylases

Lysine deacetylases (KDACs), including the sirtuin family of enzymes, are responsible for removing acetyl groups from lysine residues. nih.gov The balance between KAT and KDAC activity dictates the acetylation state of the proteome. This compound and its derivatives have proven to be instrumental in studying the mechanisms of these "eraser" enzymes.

Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in a wide array of cellular processes. nih.govnih.gov The unique catalytic mechanism of sirtuins has been a subject of intense investigation. nih.govnih.gov Studies have utilized various acetyl-lysine analogs, including those with greater electron-withdrawing properties like the trifluoroacetyl group, to probe the deacetylation rates and mechanisms of different deacetylase classes. nih.gov It has been hypothesized that such analogs would increase the electrophilicity of the carbonyl carbon, thereby influencing the deacetylation rate by certain classes of deacetylases. nih.gov The use of these analogs has significantly contributed to our understanding of the sirtuin-catalyzed deacetylation reaction. nih.gov

A key feature of the trifluoroacetyl group is its resistance to removal by sirtuin deacetylases. nih.gov The strong electron-withdrawing nature of the trifluoro substituent makes the modified lysine resistant to the enzymatic activity of sirtuins. nih.gov This property is particularly advantageous for researchers as it allows for the creation of proteins with stable, site-specific "acetylation" marks. nih.gov The controlled expression of these sirtuin-resistant, site-specifically modified transcription factors expands the toolkit available for determining the precise function of acetylation at specific sites. nih.gov

Interactions with Bromodomain Reader Domains

Bromodomains are protein modules that act as "readers" of acetylated lysine residues. nih.govresearchgate.net These domains specifically recognize and bind to ε-N-acetyllysine motifs, thereby translating the acetylation signal into downstream biological effects. researchgate.net Investigating the interactions between bromodomains and their acetylated targets is often complicated by the dynamic nature of this PTM. nih.gov

Research has demonstrated that bromodomains bind to peptides containing trifluoroacetyllysine with similar affinity and selectivity as they do to naturally acetylated peptides. nih.gov This finding establishes trifluoroacetyllysine as an effective mimic of acetyllysine for studying bromodomain interactions. nih.gov The ability to incorporate this stable analog into proteins provides a valuable tool for investigating the role of bromodomains in recognizing acetylated non-histone proteins, such as transcription factors. nih.gov

Applications in Protein Engineering and Modification

The unique properties of this compound and its derivatives extend to the field of protein engineering. The ability to introduce this modified amino acid into proteins allows for the creation of novel biomolecules with tailored functions. chemimpex.com

The trifluoroacetyl group can serve as a protective group during peptide synthesis, enabling greater control over the final product and facilitating the creation of complex biomolecules. chemimpex.com Furthermore, Nε-Trifluoroacetyl-L-lysine N-carboxyanhydride has been used in the synthesis of lysine dendrigraft polymers, demonstrating its utility in creating new arborescent architectures of poly(L-lysine). nanosoftpolymers.com The site-specific incorporation of trifluoroacetyllysine also opens up possibilities for using it as a ¹⁹F NMR probe to study protein structure and dynamics. gce4all.org

Research Findings on this compound and its Analogs

Application Area Key Finding Significance References
Bromodomain Interactions Bromodomains bind acetyllysine and trifluoroacetyllysine peptides with similar affinity and selectivity.Establishes trifluoroacetyllysine as a reliable mimic for studying "reader" domain interactions. nih.gov
Sirtuin Deacetylation The trifluoroacetyl group is resistant to deacetylation by sirtuins.Allows for the creation of proteins with stable, site-specific acetylation mimics to study the functional consequences of this modification. nih.gov
Protein Engineering Nε-Trifluoroacetyl-L-lysine can be used in the synthesis of lysine dendrigraft polymers.Demonstrates the utility of this compound in creating novel polymeric architectures. nanosoftpolymers.com
Biophysical Studies Site-specifically incorporated trifluoroacetyllysine can serve as a ¹⁹F NMR probe.Provides a tool for studying protein structure and dynamics. gce4all.org

Site-Specific Incorporation of Modified Lysine Analogs

The ability to introduce modified amino acids at specific positions within a protein is a powerful technique for elucidating protein function. This compound serves as a key building block in this process. The benzyloxycarbonyl (Z) group at the α-amino position and the trifluoroacetyl (TFA) group at the ε-amino position act as protecting groups during peptide synthesis. chemimpex.com This protection strategy ensures that the lysine analog is incorporated at the desired location within the peptide chain, preventing unwanted side reactions. chemimpex.comchemimpex.com

The trifluoroacetyl group, in particular, offers enhanced stability and solubility in various solvents, which is advantageous for peptide synthesis and modification. chemimpex.comchemimpex.com This allows for the creation of complex biomolecules with precisely placed modifications, facilitating detailed studies of protein structure and function. chemimpex.comchemimpex.com Researchers have successfully used this approach to introduce trifluoroacetyllysine into proteins, creating tools to study specific protein interactions. nih.gov

Genetic Code Expansion Strategies

Genetic code expansion has revolutionized the study of proteins by enabling the incorporation of non-canonical amino acids (ncAAs) with novel functionalities directly into proteins in living cells. nih.govnih.gov N-ε-trifluoroacetyl-L-lysine is a valuable ncAA in this context. nih.gov Its incorporation allows for the introduction of a unique chemical handle—the trifluoroacetyl group—into a protein of interest. nih.gov

One significant application of this strategy is in studying post-translational modifications (PTMs), such as lysine acetylation. nih.govnih.gov Lysine acetylation is a dynamic and often transient modification, making it challenging to study. nih.gov By incorporating trifluoroacetyllysine as a mimic of acetyllysine, researchers can create proteins with a stable modification at a specific site. nih.gov The strong electron-withdrawing nature of the trifluoroacetyl group makes the amide bond resistant to the action of deacetylases like sirtuins (SIRTs). nih.gov This resistance to enzymatic removal allows for the controlled expression of site-specifically "acetylated" proteins, providing a stable system to investigate the functional consequences of this modification and its recognition by binding partners like bromodomains. nih.gov

FeatureAcetyllysineTrifluoroacetyllysine
Nature Natural Post-Translational ModificationNon-canonical Amino Acid Analog
Enzymatic Stability Susceptible to Deacetylases (e.g., Sirtuins)Resistant to Deacetylases
Application Studying dynamic acetylation eventsStable mimic for studying acetylation-dependent interactions

Studying Enzyme Interactions and Protein Folding

The unique properties of this compound make it a valuable tool for investigating enzyme mechanisms and the intricacies of protein folding. chemimpex.comchemimpex.com The introduction of the trifluoroacetylated lysine into a protein can provide insights into how specific modifications influence protein structure, stability, and interactions with other molecules. chemimpex.com

For instance, trifluoroacetyllysine has been shown to mimic acetyllysine in its binding to bromodomains, which are protein modules that specifically recognize acetylated lysine residues. nih.gov Studies have demonstrated that bromodomains can bind to peptides containing either acetyllysine or trifluoroacetyllysine with similar affinity and selectivity. nih.gov This mimicry allows researchers to use the more stable trifluoroacetylated proteins to study bromodomain-dependent signaling pathways, which are often difficult to investigate due to the dynamic nature of natural acetylation. nih.gov

Design of Analogs for Biochemical Assays

The development of specific probes and substrates is essential for creating robust biochemical assays to study enzyme activity. This compound and its derivatives are instrumental in the design of such tools.

Development of Substrate-Based Probes for Enzymatic Studies

This lysine derivative can be used as a building block in the synthesis of peptides that act as substrates or inhibitors for specific enzymes. chemimpex.com For example, Nε-Trifluoroacetyl-L-lysine has been identified as an inhibitor of L-lysine cyclodeaminase. sigmaaldrich.com By incorporating this analog into a peptide sequence, researchers can create probes to study the activity and specificity of enzymes that recognize and process lysine residues.

The trifluoroacetyl group can serve as a unique spectroscopic marker or a handle for attaching other reporter groups, such as fluorescent dyes or biotin. This facilitates the detection and quantification of enzyme activity in various assay formats. The ability to synthesize peptides with a precisely located trifluoroacetylated lysine allows for the development of highly specific probes for interrogating the function of enzymes involved in lysine metabolism and signaling.

Impact of Trifluoroacetyl Group on Chemical Reactivity and Biological Function

The trifluoroacetyl group significantly influences the chemical and biological properties of the lysine side chain. chemimpex.comchemimpex.com Its strong electron-withdrawing nature makes the ε-amino group less basic and the adjacent amide bond more stable to hydrolysis, including enzymatic cleavage by deacetylases. nih.gov This altered reactivity is a key feature exploited in many of its applications. nih.gov

Advanced Analytical Characterization in Research Contexts

Spectroscopic Analysis of N-α-Z-N-ε-trifluoroacetyl-L-lysine and its Derivatives

Spectroscopic techniques are indispensable for the detailed structural analysis of this compound and its related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful methods used for the elucidation of molecular structure and confirmation of product identity.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its synthetic precursors. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule, allowing for the unambiguous confirmation of its structure.

In the synthesis of lysine (B10760008) derivatives, NMR is crucial for verifying the structure of intermediates. For instance, in the synthesis of Nε-(2,2,2-Trifluoroethyl)-D,L-lysine, a compound with a similar trifluoroacetyl moiety, ¹H and ¹³C NMR are used to characterize each intermediate, ensuring that the desired chemical transformations have occurred at each step. This includes monitoring the addition of protecting groups and the formation of the final amino acid derivative. nsf.gov

For the related compound, Nε-trifluoroacetyl-L-lysine (Kt), ¹H and ¹³C NMR spectra provide a clear fingerprint of the molecule. researchgate.net The ¹H NMR spectrum shows characteristic signals for the protons in the lysine backbone and the trifluoroacetyl group, while the ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms, including the distinctive signal of the trifluoromethyl group. researchgate.net This data is instrumental in confirming the successful synthesis and purity of the compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Lysine Derivatives

Atom Nε-(2,2,2-Trifluoroethyl)-D,L-lysine (¹H NMR, 400 MHz, D₂O) δ (ppm) nsf.govNε-(2,2,2-Trifluoroethyl)-D,L-lysine (¹³C NMR, 400 MHz, CDCl₃) δ (ppm) nsf.gov
α-CH3.83 (t)55.76
β-CH₂1.88 (m)32.03
γ-CH₂1.45 (m)24.06
δ-CH₂1.75 (m)27.49
ε-CH₂3.18 (t)49.96 (q)
CF₃CH₂3.92 (q)124.93 (q)
COOH-175.13

Note: This table presents data for a closely related compound to illustrate the application of NMR. The exact chemical shifts for this compound may vary.

Mass Spectrometry (MS) for Confirmation of Synthetic Purity and Product Identity

Mass spectrometry (MS) is a powerful analytical tool used to confirm the molecular weight and purity of this compound and its derivatives. It provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules, which can be used to identify the compound and any potential impurities.

In the synthesis of lysine derivatives, Electrospray Ionization Mass Spectrometry (ESI-MS) is often employed to confirm the identity of the final products. For example, the successful synthesis of various lysine derivatives has been confirmed by identifying the correct molecular ion peak in the ESI mass spectrum. rsc.org This technique is highly sensitive and can detect even trace amounts of byproducts, making it an excellent method for assessing synthetic purity.

The fragmentation patterns observed in the mass spectra of N-trifluoroacetyl amino-acid methyl esters can also provide valuable structural information. rsc.org By analyzing the fragments produced, it is possible to deduce the structure of the parent molecule and confirm the presence of the trifluoroacetyl group. This detailed analysis helps in the unambiguous identification of the synthesized compound. Commercial suppliers of this compound provide the molecular formula (C₁₆H₁₉F₃N₂O₅) and molecular weight (376.31 g/mol ), which are confirmed using mass spectrometry. scbt.comchemimpex.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for both assessing the purity of this compound and for monitoring the progress of reactions in which it is involved, such as polymerization. High-Performance Liquid Chromatography (HPLC) and Nonaqueous Capillary Electrophoresis (NACE) are two key techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and purity assessment of this compound and its derivatives. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating compounds based on their hydrophobicity.

Commercial suppliers of this compound and related compounds routinely use HPLC to determine purity. For instance, this compound is available with a purity of ≥ 99% as determined by HPLC. chemimpex.com Similarly, Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is supplied with a purity of ≥ 97% (HPLC). nih.gov These high levels of purity are crucial for the compound's use in sensitive applications like peptide synthesis and drug development.

In research settings, HPLC is used to monitor the progress of synthetic reactions and to purify the final products. For example, in the synthesis of novel lysine derivatives, HPLC is used to separate the desired product from starting materials and byproducts. amazonaws.com The retention time and peak purity from the HPLC analysis provide a reliable measure of the compound's identity and cleanliness.

Table 2: HPLC Purity Data for Commercially Available Lysine Derivatives

Compound Name Reported Purity (by HPLC)
This compound≥ 99% chemimpex.com
Nα-Fmoc-Nε-trifluoroacetyl-L-lysine≥ 97% nih.gov

Nonaqueous Capillary Electrophoresis (NACE) in Polymerization Studies

Nonaqueous Capillary Electrophoresis (NACE) is a high-resolution separation technique that has proven to be particularly valuable for the characterization of synthetic polypeptides, including those derived from this compound. This method is especially useful for monitoring the ring-opening polymerization of N-carboxyanhydrides (NCAs), such as Nε-trifluoroacetyl-L-lysine-N-carboxyanhydride.

Research has shown that NACE can effectively separate oligomers of poly(Nε-trifluoroacetyl-L-lysine) based on their molar mass. rsc.org This allows for detailed monitoring of the polymerization process, providing insights into the molecular weight distribution of the resulting polymer. Furthermore, NACE can separate polymers based on the nature of their end groups, which is crucial for understanding the initiation and termination steps of the polymerization reaction. rsc.org

Studies have demonstrated that NACE, when coupled with mass spectrometry (NACE-MS), can provide even more detailed information about the chemical structure of the polymer and any byproducts formed during synthesis. This powerful combination allows for the characterization of polymer end groups and the identification of side reactions, leading to a more controlled and optimized polymerization process. For example, NACE has been used to identify and quantify side reactions in the polymerization of Nε-trifluoroacetyl-l-lysine N-carboxyanhydride, showing that these side reactions can be minimized by controlling the reaction temperature. scbt.com

Future Directions and Emerging Research Avenues

Expansion of Orthogonal Protecting Group Chemistry for Complex Architectures

The synthesis of complex peptides and proteins with specific functionalities relies heavily on the use of orthogonal protecting groups. These are chemical moieties that can be removed under specific conditions without affecting other protecting groups on the molecule. researchgate.net The N-α-Z-N-ε-trifluoroacetyl-L-lysine molecule embodies this principle, with the benzyloxycarbonyl (Z) group protecting the alpha-amino group and the trifluoroacetyl (Tfa) group protecting the epsilon-amino group.

The Z-group is typically removed by hydrogenolysis, while the Tfa group is labile to mild basic conditions. nih.govacs.org This orthogonality is crucial for the stepwise synthesis of peptides, allowing for the selective elongation of the peptide chain or the introduction of specific modifications at the lysine (B10760008) side chain. researchgate.net

Future research in this area is focused on developing new protecting group strategies that offer even greater selectivity and milder deprotection conditions. ub.edu This will enable the synthesis of increasingly complex and fragile biomolecules, including those with multiple post-translational modifications. The development of automated methods for the deprotection of these orthogonal groups is also an active area of research, aiming to improve the efficiency and reproducibility of complex peptide synthesis. cem.com

Protecting GroupPositionRemoval Conditions
Benzyloxycarbonyl (Z)N-αHydrogenolysis
Trifluoroacetyl (Tfa)N-εMild base (e.g., aqueous piperidine) nih.gov

Development of Novel Bioconjugation Methodologies Utilizing Trifluoroacetyl Lysine

Bioconjugation, the process of linking a biomolecule to another molecule, is a powerful tool for developing new diagnostics, therapeutics, and research reagents. nih.gov The trifluoroacetyl group on lysine can serve as a unique chemical handle for site-specific bioconjugation.

Researchers are exploring new chemical reactions that can selectively target the trifluoroacetylated lysine residue, allowing for the attachment of a wide range of molecules, including fluorescent dyes, drugs, and polyethylene (B3416737) glycol (PEG) chains. nih.gov These novel bioconjugation methods must be highly selective and proceed under mild, biocompatible conditions to avoid damaging the protein or peptide. nih.gov The development of such methods would open up new possibilities for creating precisely engineered biomolecules with tailored functions. nih.govrsc.org

Integration into Synthetic Biology for Custom Protein Design

Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov A key aspect of this field is the ability to incorporate unnatural amino acids, such as N-ε-trifluoroacetyl-L-lysine, into proteins. researchgate.netnih.govacs.org This is achieved through the expansion of the genetic code, where a codon that is normally a "stop" signal is repurposed to encode the unnatural amino acid. researchgate.netacs.org

The incorporation of trifluoroacetyl-lysine into proteins offers several advantages. The trifluoroacetyl group can act as a stable mimic of lysine acetylation, a crucial post-translational modification that regulates many cellular processes. researchgate.netnih.govacs.org Unlike natural acetylation, the trifluoroacetyl group is resistant to removal by deacetylases, allowing researchers to study the effects of permanent "acetylation" at specific sites. researchgate.netnih.govacs.org This provides a powerful tool for dissecting the roles of lysine acetylation in health and disease. researchgate.netnih.govacs.orgfrontiersin.org

Future research will focus on improving the efficiency and fidelity of incorporating trifluoroacetyl-lysine into proteins in both bacterial and mammalian cells. researchgate.netacs.org This will involve engineering more efficient aminoacyl-tRNA synthetases and tRNAs that are specific for this unnatural amino acid. The development of these tools will enable the creation of custom-designed proteins with novel functions and properties. nih.gov

Exploration in Materials Science for Polypeptide-Based Functional Materials

Polypeptides, which are polymers of amino acids, are attractive building blocks for creating new functional materials due to their biocompatibility and biodegradability. nih.govnih.gov The incorporation of modified amino acids like trifluoroacetyl-lysine can be used to control the properties of these materials.

Application AreaPotential Benefit of Trifluoroacetyl-Lysine
Drug DeliveryControlled release, improved stability nih.govnih.gov
Tissue EngineeringModified scaffold properties, enhanced cell interaction
NanotechnologySelf-assembly of novel nanostructures

Q & A

Basic Questions

Q. What are the key protecting groups in N-α-Z-N-ε-trifluoroacetyl-L-lysine, and how do they function in peptide synthesis?

  • The compound employs two protecting groups:

  • Z (Benzyloxycarbonyl) : Protects the α-amino group and is typically removed via hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr in trifluoroacetic acid (TFA)) .
  • Tfa (Trifluoroacetyl) : Protects the ε-amino group of lysine. Tfa is stable under acidic conditions but cleaved by mild bases (e.g., aqueous piperidine or hydrazine) .
    • These groups enable selective deprotection during stepwise peptide synthesis, ensuring controlled elongation of peptide chains.

Q. What analytical methods are recommended to confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify backbone and side-chain signals, while ¹⁹F NMR (δ ~ -75 ppm) confirms the Tfa group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₂₀H₂₄F₃N₃O₅, calc. 467.17 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 220 nm) assesses purity (>98%) .
  • TLC : Silica gel TLC (Rf ~0.5 in CHCl₃:MeOH:AcOH = 85:10:5) provides rapid purity checks .

Advanced Research Questions

Q. How can orthogonal deprotection of Z and Tfa groups be optimized to avoid side reactions?

  • Challenge : Z removal via HBr/TFA may partially cleave Tfa under prolonged exposure.
  • Method :

  • Use catalytic hydrogenation (H₂/Pd-C, 4–6 hours) for Z deprotection, preserving Tfa .
  • Monitor reaction progress via ¹⁹F NMR to detect Tfa stability.
  • For Tfa cleavage, employ 20% piperidine in DMF (30 min, RT), avoiding harsh bases like NaOH to prevent racemization .

Q. How to resolve contradictions in reported acid stability of the Tfa group during peptide synthesis?

  • Discrepancy : Some studies report Tfa stability in TFA, while others note partial cleavage at >50°C.
  • Analysis :

  • Under standard SPPS conditions (1–2 hours in 50% TFA/DCM, RT), Tfa remains intact .
  • Prolonged heating (>3 hours, 50°C) or concentrated TFA (>95%) may hydrolyze Tfa.
  • Recommendation : Validate stability under specific reaction conditions using ¹⁹F NMR or LC-MS .

Q. What strategies improve coupling efficiency of this compound in sterically hindered peptide sequences?

  • Issue : Bulky Z and Tfa groups reduce nucleophilicity, slowing acylation.
  • Optimization :

  • Use coupling reagents like HATU or PyAOP (vs. HBTU) to enhance activation .
  • Increase reaction time (24–48 hours) and employ double coupling.
  • Microwave-assisted synthesis (50°C, 30 min) improves yields in challenging sequences .

Q. How to interpret overlapping signals in NMR spectra of this compound derivatives?

  • Challenge : Z-group aromatic protons (δ 7.2–7.4 ppm) may overlap with lysine backbone signals.
  • Solutions :

  • Use 2D NMR (COSY, HSQC) to resolve backbone (α-CH: δ 4.2–4.5 ppm) and side-chain (ε-NH-Tfa: δ 6.8–7.0 ppm) correlations .
  • ¹⁹F NMR (δ -75 ppm, singlet) confirms Tfa integrity without interference .

Q. What scale-up challenges arise in synthesizing this compound, and how are they addressed?

  • Purification : Column chromatography is inefficient for large batches.

  • Alternative : Recrystallization from EtOAc/hexane (yield: 70–75%) .
    • Side Reactions :
  • Racemization during Z deprotection. Use low-temperature hydrogenation (0–5°C) and chiral HPLC for quality control .
    • Cost : Tfa reagents are expensive. Optimize stoichiometry (1.2 eq. Tfa-Cl, 0°C, 2 hours) to minimize waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.